molecular formula C7H13ClO3S B12302471 rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride

rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride

Cat. No.: B12302471
M. Wt: 212.70 g/mol
InChI Key: SVBYFMCLFLFISF-UHFFFAOYSA-N
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Description

rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride is a chiral sulfonyl chloride compound It is characterized by the presence of an ethoxy group attached to a cyclopentane ring, which is further substituted with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride typically involves the reaction of cyclopentane derivatives with sulfonyl chloride reagents under controlled conditions. One common method involves the ethoxylation of cyclopentane followed by sulfonylation using chlorosulfonic acid or similar reagents. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the ethoxy group can yield corresponding aldehydes or carboxylic acids under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base catalysts (triethylamine), solvents (dichloromethane, tetrahydrofuran).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Major Products

    Substitution: Sulfonamide, sulfonate ester, sulfonothioate derivatives.

    Reduction: Sulfonyl hydride.

    Oxidation: Aldehydes, carboxylic acids.

Scientific Research Applications

rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical and biochemical applications to modify or label target molecules.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-methoxycyclopentane-1-sulfonyl chloride
  • rac-(1R,2S)-2-fluorocyclopentane-1-sulfonyl chloride
  • rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde

Uniqueness

rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. The ethoxy group can influence the compound’s reactivity, solubility, and overall stability, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H13ClO3S

Molecular Weight

212.70 g/mol

IUPAC Name

2-ethoxycyclopentane-1-sulfonyl chloride

InChI

InChI=1S/C7H13ClO3S/c1-2-11-6-4-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3

InChI Key

SVBYFMCLFLFISF-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCC1S(=O)(=O)Cl

Origin of Product

United States

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